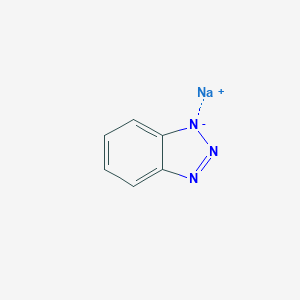
1-Éthyl-2,5-diméthyl-1H-pyrrole-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structural features, which include ethyl and dimethyl substituents at specific positions on the pyrrole ring, as well as an aldehyde functional group at the third position
Applications De Recherche Scientifique
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mécanisme D'action
Target of Action
The primary targets of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are currently unknown . This compound is used for proteomics research
Mode of Action
As a chemical used in proteomics research
Biochemical Pathways
Given its use in proteomics research , it may influence a variety of pathways depending on the proteins it interacts with.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,5-dimethylpyrrole with ethyl bromide in the presence of a base, followed by oxidation to introduce the aldehyde group at the third position. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods: On an industrial scale, the production of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as iron (III) chloride can be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: Halogenated derivatives of the pyrrole ring.
Comparaison Avec Des Composés Similaires
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the ethyl substituent, which may affect its reactivity and biological activity.
1-Ethyl-2,5-dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to distinct chemical properties.
1-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde: Another isomer with different substitution patterns, influencing its reactivity and applications.
Uniqueness: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and dimethyl groups, along with the aldehyde functionality, makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
1-ethyl-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-4-10-7(2)5-9(6-11)8(10)3/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDZDFOKSUDVJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390018 |
Source


|
| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18870-74-1 |
Source


|
| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea](/img/structure/B98609.png)








![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)

